molecular formula C18H21FN4O2S B11022540 N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11022540
M. Wt: 376.5 g/mol
InChI Key: QFOHYZGMXLDZRU-UHFFFAOYSA-N
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Description

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazole ring, a fluorobenzyl group, and a pyrrolidine carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the fluorobenzyl group and the formation of the pyrrolidine carboxamide moiety. Each step requires specific reagents and catalysts to ensure the desired chemical transformations.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process. Additionally, the use of high-throughput screening methods can aid in identifying the most efficient reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C18H21FN4O2S

Molecular Weight

376.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H21FN4O2S/c1-18(2,3)16-21-22-17(26-16)20-15(25)12-8-14(24)23(10-12)9-11-4-6-13(19)7-5-11/h4-7,12H,8-10H2,1-3H3,(H,20,22,25)

InChI Key

QFOHYZGMXLDZRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)F

Origin of Product

United States

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